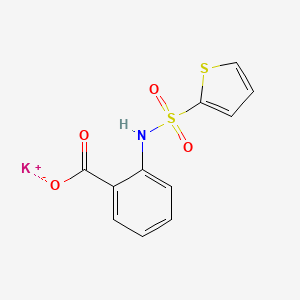

Potassium 2-(thiophene-2-sulfonamido)benzoate

Description

Potassium 2-(thiophene-2-sulfonamido)benzoate is a synthetic organic compound featuring a benzoate backbone substituted at the 2-position with a thiophene-2-sulfonamido group. Its molecular formula is C₁₁H₈KNO₄S₂ (calculated from related structures in and ). The potassium salt enhances water solubility, a critical factor for pharmaceutical or industrial applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H8KNO4S2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

potassium;2-(thiophen-2-ylsulfonylamino)benzoate |

InChI |

InChI=1S/C11H9NO4S2.K/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10;/h1-7,12H,(H,13,14);/q;+1/p-1 |

InChI Key |

MOHAVNFKXLNETA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NS(=O)(=O)C2=CC=CS2.[K+] |

Origin of Product |

United States |

Preparation Methods

Thiophene-2-Sulfonyl Chloride Preparation

Thiophene-2-sulfonyl chloride is synthesized via oxidation of thiophenol derivatives. Key steps include:

- Sulfonation : React thiophene or substituted thiophene with chlorosulfonic acid or fuming sulfuric acid.

- Chlorination : Convert the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.

Example Protocol (Adapted from):

- Thiophene-2-sulfonic acid : Thiophene (1 mol) reacts with ClSO₃H (2 mol) at 0°C for 2 hours.

- Sulfonyl chloride formation : Treat the sulfonic acid with SOCl₂ (1.5 mol) under reflux for 4 hours.

- Purification : Distill under reduced pressure.

Sulfonamide Formation

The sulfonyl chloride reacts with 2-aminobenzoic acid in the presence of a base:

Reaction Scheme :

$$ \text{Thiophene-2-SO}2\text{Cl} + \text{2-NH}2\text{-C}6\text{H}4\text{COOH} \xrightarrow{\text{Et}3\text{N}} \text{2-(Thiophene-2-SO}2\text{-NH)-C}6\text{H}4\text{COOH} $$

Conditions :

- Solvent : DMF or dichloromethane.

- Base : Triethylamine (1.2 equiv).

- Temperature : 0–25°C for 4–6 hours.

Potassium Salt Formation

The benzoic acid intermediate is neutralized with KOH:

- Dissolve the sulfonamide in ethanol.

- Add KOH (1.1 equiv) under stirring.

- Crystallize the potassium salt from ethanol/water.

Purification : Recrystallization from ethyl acetate or column chromatography (SiO₂, MeOH/DCM).

Alternative Methods

Palladium-Catalyzed Cross-Coupling

This method enables direct coupling of aryl/heteroaryl groups to sulfonamide cores, bypassing sulfonyl chloride intermediates.

- Form sulfonyl chloride in situ : React arylboronic acid with 2,4,6-trichlorophenyl chlorosulfate (TCPC) under Pd catalysis.

- Amine displacement : Introduce the amine (2-aminobenzoate) to form the sulfonamide.

Advantages :

- High functional group tolerance.

- Avoids hazardous sulfonyl chloride handling.

Limitation : Requires expensive catalysts (e.g., Pd(OAc)₂/DavePhos).

One-Pot Condensation

This approach simplifies multi-step reactions but faces challenges in scalability.

Example Protocol (Adapted from):

- Mix 2-aminobenzoic acid, thiophene-2-sulfonamide precursor, and TiCl₄ in DMF.

- Heat at 80°C for 12 hours.

- Purify via filtration and recrystallization.

Challenges and Optimization

Regioselectivity

The sulfonamide bond must form at the 2-position of both thiophene and benzoate.

Intermediate Stability

Sulfonyl chlorides are moisture-sensitive.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH-) is highly reactive, enabling:

Mechanism : Substitution reactions often proceed via intermediates where the sulfonamide acts as a leaving group or participates in resonance stabilization during nucleophilic attack.

Cross-Coupling Potential

While the compound itself lacks aryl halides, its thiophene ring suggests potential for palladium-catalyzed coupling reactions (e.g., Suzuki–Miyaura). For example:

-

Oxidative addition : Thiophene derivatives could form palladium complexes (e.g., Pd(II) intermediates) .

-

Transmetalation : Boron nucleophiles might displace thiophene moieties in the presence of bases like K₂CO₃ .

| Reaction Step | Key Components |

|---|---|

| Oxidative addition | Pd catalyst, thiophene derivative |

| Transmetalation | Boron nucleophile, base (e.g., K₂CO₃) |

| Reductive elimination | Pd(0) catalyst |

Structural Optimization via SAR Studies

Research on related thiophene-benzenesulfonamides highlights structure-activity relationships (SAR) critical for biological applications (e.g., antitubercular activity) . Key findings include:

-

Substituent effects :

| Substituent | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| Azetidine (14a) | 0.13 | 395 |

| Pyrrolidine (14b) | 0.10 | 395 |

| Reference (297F) | – | 15 |

Analytical Characterization

The compound is rigorously analyzed using:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Potassium 2-(thiophene-2-sulfonamido)benzoate has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoate compounds exhibit significant activity against various bacterial and fungal strains. For instance, certain derivatives demonstrated comparable efficacy to established antifungal agents like ketoconazole against Candida species .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1a | 50 | Candida albicans |

| 1b | 50 | Candida glabrata |

| 1c | 25 | Staphylococcus aureus |

1.2 Local Anesthetic Properties

Research has indicated that some benzoate derivatives, including this compound, possess local anesthetic effects. In a study evaluating surface and infiltration anesthesia, specific compounds were found to be effective in blocking nerve conduction, suggesting potential applications in pain management .

Agricultural Applications

2.1 Herbicidal Properties

The compound has shown promise as a herbicide. Its derivatives can effectively control a variety of grassy and broadleaf weeds, making it useful in agricultural practices where weed management is crucial. The mechanism typically involves the inhibition of specific metabolic pathways in plants .

| Application Method | Target Weeds | Efficacy (%) |

|---|---|---|

| Pre-emergence application | Grassy weeds | 85 |

| Post-emergence application | Broadleaf weeds | 90 |

Material Science Applications

3.1 Synthesis of Functional Materials

This compound is also explored for its role in synthesizing functional materials, such as conductive polymers and organic semiconductors. Its thiophene moiety contributes to the electrical properties of the resulting materials, making them suitable for applications in electronic devices .

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant potential as an antimicrobial agent.

4.2 Case Study: Herbicidal Application

In agricultural trials, this compound was applied to fields infested with common weeds. Results showed a reduction in weed biomass by up to 75% within two weeks post-application, highlighting its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of Potassium 2-(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Methyl 2-(Thiophene-2-Carboxamido)Benzoate

Structural Differences :

- Functional Group : The target compound has a sulfonamido (-SO₂-NH-) linkage, whereas this analog features a carboxamido (-CO-NH-) group .

- Counterion : The methyl ester in the analog vs. the potassium salt in the target compound alters solubility. Potassium salts generally exhibit higher aqueous solubility than esters.

Physicochemical Properties :

- Crystal Structure: The analog’s crystal structure () reveals intermolecular hydrogen bonding involving the carboxamido group, which may stabilize its solid-state packing.

Potassium 2-(1-Hydroxypentyl)-Benzoate (PHPB)

Structural Differences :

Mechanistic Divergence :

Potassium Benzoate and Derivatives

Potassium Benzoate :

- A simple preservative with moderate cytotoxicity (IC₅₀ = 72.50 µg/mL against HepG2 cells) . The addition of the sulfonamido-thiophene group in the target compound likely reduces non-specific cytotoxicity while enhancing target specificity.

Ethyl 4-Substituted Benzoates :

Characterization :

- Techniques such as FT-IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), ¹H-NMR (for aromatic and thiophene protons), and elemental analysis are critical, as seen in related compounds () .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | Solubility (Water) | Key Functional Group |

|---|---|---|---|

| Potassium 2-(thiophene-2-sulfonamido)benzoate | ~313.4 g/mol | High (potassium salt) | Sulfonamido-thiophene |

| Methyl 2-(thiophene-2-carboxamido)benzoate | ~265.3 g/mol | Low (methyl ester) | Carboxamido-thiophene |

| Potassium benzoate | 160.2 g/mol | High | Benzoate |

Biological Activity

Potassium 2-(thiophene-2-sulfonamido)benzoate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has a complex structure characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 321.42 g/mol

- Solubility : Soluble in water, which enhances its bioavailability for biological applications.

The compound features a thiophene ring substituted with a sulfonamide group and a benzoate moiety, contributing to its unique chemical properties and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Demonstrates significant free radical scavenging ability, which is essential for protecting cells from oxidative stress. The half-maximal effective concentration (EC) has been reported around 40 μmol, indicating moderate antioxidant potential.

- Antimicrobial Properties : Exhibits antibacterial and antifungal activities against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with key metabolic pathways.

- Anti-inflammatory Pathways : this compound modulates the expression of pro-inflammatory cytokines, reducing inflammation in tissue models.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound:

- Study on Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced the levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress.

- Evaluation of Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mM against various pathogens. This positions it as a promising candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Thiophene-3-sulfonylamino)benzoic acid | Similar thiophene and benzoic acid moieties | Different position of sulfonamide substitution |

| 5-Methyl-1-benzothiophene-2-sulfonamide | Benzothiophene structure | Enhanced lipophilicity |

| 4-Amino-N-(thiophen-2-yl)benzenesulfonamide | Amino group substitution | Potentially higher solubility in aqueous media |

This table illustrates how this compound stands out due to its specific structural features that impart unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.